MAGE-3 (143-151) is a peptide derived from the MAGE-A4 protein, which belongs to the cancer/testis antigen family. This peptide has gained attention due to its potential role in cancer immunotherapy, particularly as a target for cytotoxic T lymphocyte responses. The MAGE-A4 gene is primarily expressed in germ cells and various tumors, making it a promising candidate for developing targeted cancer vaccines.
The MAGE-A4 protein, from which MAGE-3 (143-151) is derived, is encoded by the MAGE-A4 gene located on chromosome X. It is part of a larger family of MAGE proteins that are often reactivated in malignancies but are normally silent in somatic tissues. Research has shown that this peptide can elicit specific immune responses, which are crucial for developing effective cancer therapies .
MAGE-3 (143-151) is classified as a tumor-associated antigen (TAA) and specifically falls under the category of cancer/testis antigens. These antigens are characterized by their restricted expression pattern, typically found in testicular germ cells and various tumors but not in normal somatic tissues. This makes them ideal targets for immunotherapeutic strategies aimed at eliciting an immune response against cancer cells while minimizing damage to normal tissues .
The synthesis of MAGE-3 (143-151) typically involves solid-phase peptide synthesis techniques, such as Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the production of high-purity peptides.
MAGE-3 (143-151) has a specific sequence of amino acids that contributes to its ability to bind to human leukocyte antigen molecules, particularly HLA-A*0201. The sequence is crucial for its recognition by cytotoxic T lymphocytes.
The molecular structure can be represented as follows:
This sequence corresponds to key residues that interact with HLA molecules, facilitating T cell receptor recognition and activation.
MAGE-3 (143-151) participates in various biochemical interactions, primarily involving binding to HLA-A*0201 molecules on the surface of antigen-presenting cells. This interaction is critical for initiating an immune response.
The mechanism of action for MAGE-3 (143-151) involves several steps:
Studies have demonstrated that MAGE-3 (143-151) can elicit strong T cell responses in vitro, indicating its potential utility in vaccine development.
MAGE-3 (143-151) is a small peptide with a molecular weight typically around 900 Da. It exists as a soluble entity under physiological conditions.
Relevant studies indicate that modifications such as cyclization or incorporation of non-natural amino acids can improve stability and efficacy .
MAGE-3 (143-151) has significant applications in cancer immunotherapy:
The identification of MAGE-3 (Melanoma-Associated Antigen 3, now designated MAGEA3) emerged from foundational studies of tumor-specific immune responses. In 1991, researchers isolated cytotoxic T lymphocytes (CTLs) from patient MZ-2, who exhibited spontaneous tumor regression following metastatic melanoma. Using autologous typing—a technique combining tumor cell exposure with patient-derived immune cells—scientists identified the first human tumor antigen, MAGE-1 (later renamed MAGEA1) [1] [4]. Subsequent homology screening revealed MAGEA3 as a closely related paralog within the same gene cluster [2] [5]. This discovery hinged on two key observations:
This established MAGEA3 as a prototype cancer/testis antigen (CTA), leveraging immune surveillance evasion for therapeutic targeting.
Table 1: Key MAGE-A Epitopes and HLA Restrictions
Epitope | HLA Restriction | Immunogenicity |
---|---|---|
MAGEA3 (143-151) | HLA-A1 | Induces CTL responses in melanoma |
MAGEA3 (112-120) | HLA-A2 | Clinical trial antigen (MAGRIT trial) |
MAGEA3 (168-176) | HLA-A24 | Recognized in gastric cancer sera |
MAGEA3 belongs to the type I MAGE subfamily, characterized by:
Table 2: Evolutionary Divergence of MAGE Subfamilies
Feature | Type I (e.g., MAGEA3) | Type II (e.g., MAGED1) |
---|---|---|
Chromosome | X-linked (Xq28) | Autosomal/X-linked |
Expression | Testis/cancer-specific | Ubiquitous |
Selection Force | Positive | Purifying |
Ortholog in Mice | Mage-a cluster | Mage-d (90% conserved) |
The MAGEA3 gene resides in a densely packed, lineage-specific region on chromosome Xq28:
Genomic instability in Xq28 correlates with MAGEA3 overexpression in aggressive tumors, linking structural organization to oncogenic potential [1] [4].
Table 3: MAGEA3-Interacting Proteins and Functional Consequences
Interacting Partner | Functional Consequence | Cancer Relevance |
---|---|---|
TRIM28/KAP1 | E3 ligase activation → p53 degradation | Chemoresistance in lung cancer |
AMPKα | Ubiquitination → metabolic dysregulation | Enhanced tumor growth |
HSP70 | Chaperone-mediated peptide presentation | Immunotherapy efficacy predictor |
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7